molecular formula C9H11F2N3 B1414616 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine CAS No. 1936537-23-3

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine

Cat. No. B1414616
M. Wt: 199.2 g/mol
InChI Key: YGPIBFFVPSYNND-UHFFFAOYSA-N
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Description

“4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” is a chemical compound that is used in scientific research . It exhibits unique properties that make it suitable for various applications, such as drug development and chemical synthesis.


Molecular Structure Analysis

The molecular structure of “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” is defined by its IUPAC name and InChI code . The IUPAC name is “4-(3,3-difluoropyrrolidin-1-yl)piperidine dihydrochloride” and the InChI code is "1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” include a molecular weight of 263.16 , and it exists as a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Complexation and Ligand Binding

A study by Tovee et al. (2010) explored the complexation behaviors involving derivatives similar to 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their research focused on the binding domains of these compounds and their interaction with metals like palladium and platinum, revealing their potential in creating complex molecular structures with potential applications in materials science and catalysis (Tovee, Kilner, Barrett, Thomas, & Halcrow, 2010).

2. Molecular Docking and QSAR Studies

Caballero et al. (2011) conducted docking and quantitative structure-activity relationship (QSAR) studies on derivatives of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. This research is pivotal in understanding how these compounds interact with enzymes like c-Met kinase, which is crucial for developing targeted cancer therapies (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

3. Synthesis and Structural Analysis

Schmidt et al. (2007) focused on the synthesis and spectroscopic analysis of compounds including 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their work contributes to the fundamental understanding of the chemical properties and structural characteristics of these compounds, which is essential for their application in various scientific fields (Schmidt, Mordhorst, Namyslo, & Telle, 2007).

4. Biological Sensing and Catalysis

Halcrow (2005) reviewed the use of similar pyridine derivatives in luminescent lanthanide compounds for biological sensing and iron complexes for catalysis. This indicates potential applications of 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine in biomedical sensors and catalytic processes (Halcrow, 2005).

5. Nucleophilic Reactions and Electrochemistry

Koch et al. (1993) studied the nucleophilic reactions of pyridines, including compounds related to 4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine. Their research provides insight into the reactivity of these compounds, which could be beneficial in developing new synthetic pathways and understanding their electrochemical properties (Koch, Feng, Hopkins, & Streitwieser, 1993).

Safety And Hazards

The safety information for “4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)2-4-14(6-9)8-1-3-13-5-7(8)12/h1,3,5H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPIBFFVPSYNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoropyrrolidin-1-yl)-pyridin-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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